molecular formula C18H19FN6O2 B2584575 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-74-6

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2584575
CAS No.: 1021122-74-6
M. Wt: 370.388
InChI Key: JFGPWDSLMXCETK-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a fluorinated benzamide moiety with a pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities, particularly in cancer research .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction with CDK2 suggests that 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide could potentially be used in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Cellular Effects

This compound has been found to have significant effects on various types of cells . For instance, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . It appears to exert these effects by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation . This inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis in certain cell types .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been found to change over time . For instance, it has been shown to induce significant alterations in cell cycle progression and apoptosis in HCT cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found to exhibit cytotoxic activities against various cell lines at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways . For instance, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interactions with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart is its unique combination of structural features, which enhances its biological activity and specificity. The presence of the morpholino group and the fluorinated benzamide moiety contributes to its improved pharmacokinetic properties and target selectivity .

Properties

IUPAC Name

2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGPWDSLMXCETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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